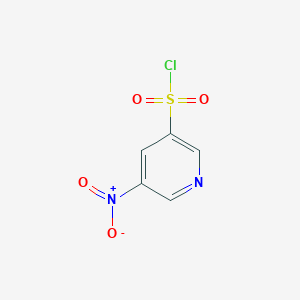

5-Nitropyridine-3-sulfonyl chloride

Description

Significance as a Pivotal Synthetic Intermediate and Building Block in Organic Chemistry

5-Nitropyridine-3-sulfonyl chloride serves as a crucial synthetic intermediate and a fundamental building block in the realm of organic chemistry. google.com Heterocyclic compounds, such as this, form the largest and most varied family of molecular fragments utilized by chemists for organic synthesis. acs.org The presence of both a nitro group and a sulfonyl chloride on the pyridine (B92270) ring provides multiple reaction sites, allowing for diverse chemical transformations.

These types of building blocks are essential starting materials for constructing more complex molecules through various chemical reactions. google.com Their application is pivotal in numerous areas, including drug discovery and material science. google.com The general class of nitropyridines, to which this compound belongs, is instrumental in synthesizing bioactive molecules. nih.gov For instance, related compounds like 2-chloro-5-nitropyridine (B43025) have been used as starting materials for insecticides. mdpi.com

The sulfonyl chloride group, in particular, is a key functional group in medicinal chemistry, known for its presence in various drugs due to its low toxicity and significant biological activity. mdpi.com This highlights the potential of this compound as a precursor for novel pharmaceutical compounds.

Strategic Importance in the Construction of Complex Organic Architectures and Functional Molecules

The strategic importance of this compound lies in its ability to facilitate the construction of intricate organic architectures and functional molecules. The pyridine ring itself is a privileged structure in medicinal chemistry, prevalent in many pharmacologically active compounds. acs.org

The sulfonyl chloride group is highly reactive and can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functionalities into the pyridine ring, a common strategy in the synthesis of complex molecules. For example, in related pyridine sulfonyl chlorides, the sulfonyl chloride group is reacted with primary anilines to produce N-(aryl)pyridinesulfonamides, which are then further modified. mdpi.com

The nitro group also plays a strategic role. It can be reduced to an amino group, which can then undergo a plethora of chemical reactions, such as acylation or coupling reactions, to build more complex structures. This dual functionality of the nitro and sulfonyl chloride groups on the same pyridine scaffold provides chemists with a powerful tool for diversity-oriented synthesis, enabling the creation of libraries of compounds for biological screening. A review of the synthesis of nitropyridine-containing bioactive molecules showcases numerous examples where the nitro group is a key handle for molecular elaboration. nih.gov

Distinctive Reactivity Profile Conferred by Nitro and Sulfonyl Moieties

The reactivity of this compound is dictated by the electronic properties of the nitro and sulfonyl chloride groups. Both are strong electron-withdrawing groups, which significantly influences the electron density of the pyridine ring. This electronic effect makes the pyridine ring susceptible to nucleophilic aromatic substitution reactions.

The sulfonyl chloride group is a highly electrophilic center. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is fundamental to its role as a building block. For instance, the reaction of 2-chloropyridine-3-sulfonyl chloride with anilines demonstrates the typical reactivity of the sulfonyl chloride group in this class of compounds. mdpi.com

The nitro group, in addition to being a site for reduction, activates the pyridine ring towards nucleophilic attack. In many nitropyridine systems, the positions ortho and para to the nitro group are particularly activated. This allows for the selective introduction of substituents onto the pyridine ring. While specific studies on the reactivity of the 3-sulfonyl chloride isomer are less common, the general principles of nitropyridine chemistry suggest a rich and versatile reaction profile. researchgate.netgoogleapis.com

Chemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C5H3ClN2O4S | cymitquimica.com |

| Molecular Weight | 222.6 g/mol | cymitquimica.com |

| CAS Number | 605653-17-6 | cymitquimica.com |

| Appearance | Neat | cymitquimica.com |

| Synonyms | 5-nitro-3-pyridinesulfonyl chloride; L-138,037 | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

5-nitropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O4S/c6-13(11,12)5-1-4(8(9)10)2-7-3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDNSYQELGGNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605653-17-6 | |

| Record name | 5-nitropyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Nitropyridine 3 Sulfonyl Chloride

Established Precursor Synthesis and Halogenation Routes

The journey to 5-nitropyridine-3-sulfonyl chloride often begins with the synthesis of its precursor, pyridine-3-sulfonyl chloride. This is primarily achieved through the derivatization of pyridine-3-sulfonic acid or via diazotization-substitution protocols starting from 3-aminopyridine (B143674).

Derivatization of Pyridine-3-sulfonic Acid

Pyridine-3-sulfonic acid serves as a common starting material. One challenge with this route is the potential for the formation of 2- and 4-position isomers during the initial sulfonation of pyridine (B92270), which can be difficult to separate. google.com The subsequent conversion of pyridine-3-sulfonic acid to the sulfonyl chloride is typically achieved through halogenation.

Halogenation via Phosphorus Pentachloride and Thionyl Chloride Systems

The conversion of pyridine-3-sulfonic acid to pyridine-3-sulfonyl chloride is a critical step, often employing potent halogenating agents.

A widely used method involves heating a mixture of pyridine-3-sulfonic acid with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). chemicalbook.com This reaction, when heated to reflux for several hours, can produce pyridine-3-sulfonyl chloride in high yields, with one study reporting a 94% yield. chemicalbook.com However, the use of excess phosphorus pentachloride can lead to the formation of byproducts, such as 5-chloropyridine-3-sulfonyl chloride. google.com To mitigate this, a method involving the stepwise or continuous addition of less than one molar equivalent of PCl₅ has been developed, which suppresses byproduct formation and allows for the production of high-purity pyridine-3-sulfonyl chloride. google.com The reaction can be carried out in solvents like chlorobenzene (B131634) or trifluoromethylbenzene to improve safety and control. google.com

Thionyl chloride (SOCl₂) is another key reagent in the synthesis of sulfonyl chlorides. It can be used in conjunction with a copper catalyst to prepare pyridine-3-sulfonyl chloride from a diazonium salt of 3-aminopyridine. google.com In some procedures, thionyl chloride is added to water and cooled, followed by the addition of a catalyst like cuprous chloride, before reacting with a fluoboric acid diazonium salt to yield the desired product. chemicalbook.com

| Reagent System | Precursor | Reported Yield | Reference |

| PCl₅, POCl₃ | Pyridine-3-sulfonic acid | 94% | chemicalbook.com |

| PCl₅ (<1 molar equiv.) | Pyridine-3-sulfonic acid | High Purity | google.com |

| SOCl₂, Cu catalyst | 3-Aminopyridine diazonium salt | - | google.com |

| SOCl₂, Cu₂Cl₂, water | Fluoboric acid diazonium salt | 90.7% | chemicalbook.com |

Nitration Strategies for Pyridine Ring Functionalization

The introduction of a nitro group onto the pyridine ring is a crucial step in forming the final product. The electron-deficient nature of the pyridine ring makes electrophilic substitution, such as nitration, a challenging process that often requires harsh conditions. youtube.com

Regioselective Introduction of the Nitro Group

The primary challenge in the nitration of pyridine derivatives is controlling the position of the incoming nitro group. For the synthesis of this compound, the nitro group must be introduced at the 5-position of the pyridine-3-sulfonyl chloride precursor.

Direct nitration of pyridine is difficult and often leads to a mixture of products or requires high temperatures. youtube.com However, the presence of an electron-withdrawing sulfonyl chloride group at the 3-position further deactivates the ring, making nitration even more challenging. Research has focused on developing methods that allow for regioselective nitration. One strategy involves the nitration of pyridine N-oxide derivatives, which can direct the nitro group to the 4-position, followed by subsequent chemical transformations. rsc.org Another approach uses dinitrogen pentoxide in an organic solvent, which, after treatment with sodium bisulfite, can yield 3-nitropyridine (B142982). ntnu.no

Recent advancements have explored dearomatization-rearomatization sequences to achieve meta-nitration of pyridines. acs.org This involves reacting the pyridine with dimethyl acetylenedicarboxylate (B1228247) to form a 1,4-dipole, which then undergoes a cycloaddition to form a stable oxazino pyridine intermediate. acs.org This intermediate can then be nitrated at the C5-position. acs.org

Controlled Nitration Conditions for Enhanced Selectivity

Achieving high selectivity in the nitration of pyridine derivatives requires careful control of reaction conditions. The choice of nitrating agent and reaction medium is critical.

For pyridine itself, nitration in a strongly acidic medium is often unsuccessful because the pyridine is protonated, which strongly deactivates the ring towards electrophilic attack. rsc.org However, for substituted pyridines, specific conditions can lead to successful nitration. For instance, a chlorinated pyridine has been successfully nitrated with a mixture of sulfuric and nitric acid at 110°C. youtube.com

The use of dinitrogen pentoxide in dichloromethane (B109758) or nitromethane, followed by quenching with a solution of sodium bisulfite in methanol/water, has been developed as a modified procedure for the nitration of pyridines to yield 3-nitropyridines. ntnu.no The mechanism is believed to involve the formation of an N-nitropyridinium nitrate, which then rearranges. ntnu.no

| Nitration Strategy | Key Features | Target Position | Reference |

| Dearomatization-Rearomatization | Formation of oxazino pyridine intermediate | meta (C5) | acs.org |

| Dinitrogen Pentoxide / Sodium Bisulfite | Forms N-nitropyridinium intermediate | 3-position | ntnu.no |

| Sulfuric Acid / Nitric Acid | High temperature, for substituted pyridines | - | youtube.com |

Sulfonyl Chloride Formation via Diazotization-Substitution Protocols

An alternative and widely used route to pyridine-3-sulfonyl chloride, the precursor to the final nitrated product, involves the diazotization of 3-aminopyridine followed by a substitution reaction. This method avoids the direct sulfonation of pyridine and its associated isomer separation issues.

The process begins with the diazotization of 3-aminopyridine in an acidic solution, typically hydrochloric acid, using sodium nitrite (B80452) at low temperatures (0-5°C). google.compatsnap.com The resulting diazonium salt is often unstable. google.com To improve stability, the diazonium salt can be converted to a more stable intermediate, such as a fluoboric acid diazonium salt, by adding sodium fluoroborate. google.com

This stable intermediate is then subjected to a sulfonyl chlorination reaction. In a common procedure, the diazonium salt is reacted with a mixture of thionyl chloride and water in the presence of a copper catalyst, such as cuprous chloride or cupric chloride, to yield pyridine-3-sulfonyl chloride. google.comgoogle.com This method is considered advantageous due to its low cost, high product content, and suitability for industrial-scale production. google.com Variations of this process involve reacting the diazonium salt with sulfur dioxide in the presence of a copper catalyst. patsnap.com

This diazotization-substitution protocol offers a more controlled and "greener" approach compared to methods using phosphorus pentachloride and phosphorus oxychloride, as it avoids the use of these harsh reagents. patsnap.com

Optimization of Diazonium Salt Formation from Aminopyridines

The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, is a critical first step in one of the common synthetic routes to this compound. lkouniv.ac.inwikipedia.org This reaction involves treating the aminopyridine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric or sulfuric acid. wikipedia.org

The stability and reactivity of the resulting diazonium salt are influenced by several factors. The presence of an electron-withdrawing group, such as the nitro group in 3-amino-5-nitropyridine, can decrease the nucleophilicity of the amino nitrogen, making the diazotization reaction more challenging. lkouniv.ac.in To counter this, reaction conditions must be carefully controlled.

Key parameters for optimizing diazonium salt formation include:

Temperature: Diazotization reactions are typically carried out at low temperatures, often between 0 and 5 °C, to ensure the stability of the diazonium salt. wikipedia.orggoogle.com

Acid Concentration: The choice and concentration of the acid are crucial. For instance, a patent describes the use of 6 to 10 mol/L dilute hydrochloric acid. google.com Another method involves using fluoroboric acid, which can lead to the formation of a more stable aryl diazonium fluoroborate salt. lkouniv.ac.ingoogle.com

Reagent Addition: The slow, dropwise addition of the sodium nitrite solution to the acidic solution of the aminopyridine is essential to maintain the low temperature and control the reaction rate. google.com

A one-pot procedure has also been developed where the diazotization and subsequent reaction of the diazonium salt occur in a single step, avoiding the isolation of the potentially unstable intermediate. google.com This can be achieved by adding an alkyl nitrite, such as t-butyl nitrite, to a hot solution of the 3-aminopyridine. google.com

Sulfonyl Chlorination through Diazo Group Substitution

Following the formation of the diazonium salt, the next step involves the substitution of the diazo group with a sulfonyl chloride group. This transformation is a type of Sandmeyer-type reaction. nih.govnih.gov

In a common approach, the diazonium salt is reacted with sulfur dioxide in the presence of a copper catalyst, such as cuprous chloride (CuCl). nih.gov The sulfur dioxide can be introduced as a gas or as a concentrated solution in a solvent like glacial acetic acid. nih.gov The presence of water is generally unfavorable as it can lead to the hydrolysis of the sulfonyl chloride product into the corresponding sulfonic acid. nih.gov

An alternative method involves reacting the diazonium salt with thionyl chloride, again often with a copper catalyst. google.comgoogle.com One patented method describes the reaction of a diazonium fluoroborate salt with thionyl chloride in the presence of cuprous chloride at a controlled temperature of 0-5 °C. google.com Another approach utilizes a microchannel reactor for the rapid diazotization of 3-aminopyridine with isoamyl nitrite, followed by direct reaction with thionyl chloride without isolating the diazonium salt intermediate. google.com

Contemporary Approaches to Sulfonylation Reactions

Modern synthetic chemistry is continually exploring more efficient and environmentally friendly methods for creating sulfonyl chlorides.

Oxidative Chlorination Pathways for Thiol Precursors

An alternative to the diazotization route is the oxidative chlorination of a corresponding thiol precursor. This method involves the direct conversion of a thiol (R-SH) to a sulfonyl chloride (R-SO2Cl). Various oxidizing and chlorinating agents can be employed. researchgate.net

One strategy involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. researchgate.netorganic-chemistry.org This approach is considered more environmentally friendly as it avoids the use of hazardous reagents like chlorine gas. organic-chemistry.org The reaction with NCS often proceeds under mild conditions and can be applied to a wide range of substrates. organic-chemistry.org Another method utilizes a combination of NCS or N-bromosuccinimide (NBS) with isopropanol (B130326) as an oxyhalogenation reagent for the oxidation of thiols. nih.gov

Green Chemistry Principles in Sulfonyl Chloride Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of sulfonyl chlorides to reduce waste, improve safety, and enhance efficiency. google.com Key aspects include:

Atom Economy: Using reagents that incorporate a high proportion of their atoms into the final product. Oxidative chlorination methods using agents like NaCl or HCl with an oxidant demonstrate good atom economy for the chlorine atom. nih.gov

Use of Safer Solvents and Reagents: Replacing hazardous reagents like chlorine gas and toxic solvents with safer alternatives. organic-chemistry.orggoogle.com For example, using N-chlorosuccinimide circumvents the need for gaseous chlorine. organic-chemistry.org The use of anhydrous solvents in amination reactions can prevent the hydrolysis of the sulfonyl chloride and reduce side reactions. google.com

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. Copper catalysts are frequently used in Sandmeyer-type reactions. google.comnih.gov

Process Intensification: Utilizing technologies like microchannel reactors can lead to better process control, higher yields, and increased safety, particularly for highly exothermic reactions. google.com

Methodological Advancements in Reaction Condition Optimization

The efficiency of synthesizing this compound is highly dependent on the reaction conditions.

Impact of Temperature, Solvent Systems, and Catalytic Systems on Reaction Efficiency

The interplay of temperature, solvent, and catalyst is crucial for maximizing yield and purity while minimizing side reactions.

Temperature: Low temperatures (0-5 °C) are consistently emphasized for the formation and reaction of diazonium salts to prevent their decomposition. wikipedia.orggoogle.comnih.gov However, in some one-pot procedures, the initial solution of the aminopyridine may be heated (e.g., 50-75 °C) before the addition of the diazotizing agent. google.com

Solvent Systems: The choice of solvent is critical. For diazotization, aqueous acidic solutions are common. wikipedia.orggoogle.com In subsequent reactions, solvents like glacial acetic acid are used to dissolve sulfur dioxide. nih.gov The use of anhydrous solvents is beneficial in preventing the hydrolysis of the sulfonyl chloride product. google.com Some procedures utilize organic solvents like dichloromethane for extraction and purification. chemicalbook.com The use of specific solvents like monochlorobenzene or dichlorobenzene has been shown to prevent the formation of byproducts during the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. google.comgoogleapis.com

Catalytic Systems: Copper salts, particularly cuprous chloride (CuCl), are widely used as catalysts in the Sandmeyer-type conversion of diazonium salts to sulfonyl chlorides. google.comnih.gov The catalyst facilitates the single electron transfer (SET) mechanism that is proposed for this reaction. nih.gov

Stoichiometric Control and Inert Atmosphere Requirements for Maximizing Yields

The synthesis of aryl sulfonyl chlorides, including nitropyridine derivatives, is highly dependent on precise stoichiometric control and reaction conditions to maximize yield and minimize degradation. While specific literature for the direct synthesis of this compound is not abundant, analogous procedures for similar heterocyclic compounds, such as 8-hydroxyquinoline-5-sulfonyl chloride, provide critical insights. The common method involves the electrophilic substitution of the pyridine ring with a sulfonating agent, typically chlorosulfonic acid.

In a representative analogous synthesis, a significant molar excess of the sulfonating agent is employed to drive the reaction to completion. nih.gov For instance, the preparation of 8-hydroxyquinoline-5-sulfonyl chloride utilizes a five-fold molar equivalent of chlorosulfonic acid relative to the 8-hydroxyquinoline (B1678124) substrate. nih.gov This large excess ensures that the less reactive heterocyclic ring is sufficiently sulfonated. The reaction is typically initiated at low temperatures (e.g., in an ice bath) to control the initial exothermic release, after which it is allowed to proceed at room temperature. nih.gov Careful, dropwise addition of the chlorosulfonic acid is crucial to maintain temperature control below 5 °C, preventing decomposition of the starting material and product. orgsyn.org

Sulfonyl chlorides are notoriously sensitive to moisture, readily hydrolyzing to the corresponding sulfonic acid. nih.gov Therefore, conducting the synthesis under an inert atmosphere, such as dry nitrogen or argon, is a standard requirement to prevent hydrolysis and maximize the yield of the desired sulfonyl chloride. nih.govambeed.com Reagents and solvents must be anhydrous, and the apparatus should be properly dried before use. ambeed.com After synthesis, the product is often stored under an inert atmosphere at reduced temperatures to maintain its integrity. nih.gov

Table 1: Stoichiometric Ratios in Analogous Sulfonyl Chloride Synthesis The following data is based on the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride, an analogous reaction.

| Reagent | Starting Material (e.g., 8-Hydroxyquinoline) | Sulfonating Agent (Chlorosulfonic Acid) |

| Molar Ratio | 1.0 equivalent | 5.0 equivalents nih.gov |

Mitigation of Undesired By-product Formation and Purity Enhancement

The purity of the final this compound product is contingent on minimizing by-product formation during the reaction and employing effective purification strategies post-synthesis.

The formation of by-products is a common challenge in aromatic substitution reactions. The user-specified by-product, 5-chloropyridine-3-sulfonyl chloride, has been documented to form during the synthesis of pyridine-3-sulfonyl chloride from pyridine-3-sulfonic acid when an excess of phosphorus pentachloride is used as the chlorinating agent. google.com This specific side reaction involves an unexpected chlorination of the pyridine ring by the reagent. google.com However, in the direct chlorosulfonation of 3-nitropyridine using chlorosulfonic acid, the formation of this particular chloro-substituted by-product is not the primary concern.

In the electrophilic chlorosulfonation of 3-nitropyridine, the main challenge is controlling the regioselectivity to suppress the formation of isomeric sulfonyl chlorides. The powerful electron-withdrawing effects of both the nitro group and the pyridine nitrogen atom deactivate the ring and direct incoming electrophiles. While the primary product is expected to be this compound, substitution at other positions can occur. For example, related reactions of 3-nitropyridine with sulfite (B76179) have been shown to yield substitution at the 2-position, indicating the complex reactivity of the ring. rsc.orgresearchgate.net

Key strategies to suppress these isomeric by-products include:

Strict Temperature Control: Maintaining a low and consistent reaction temperature can enhance the selectivity of the sulfonation, favoring the thermodynamically preferred product and minimizing side reactions. nih.govorgsyn.org

Controlled Reagent Addition: Slow, methodical addition of the sulfonating agent helps to maintain a low instantaneous concentration of the electrophile, which can improve regioselectivity. nih.gov

Optimized Stoichiometry: While an excess of sulfonating agent is needed, an extremely large excess might lead to undesired side reactions or the formation of disubstituted products. Fine-tuning the molar ratio is essential. nih.gov

Once the synthesis is complete, a multi-step purification process is necessary to isolate this compound from unreacted starting materials, the excess sulfonating agent, and any by-products.

The initial workup typically involves carefully quenching the reaction mixture by pouring it onto ice. nih.gov This hydrolyzes the remaining chlorosulfonic acid and precipitates the crude product, which is often insoluble in the resulting aqueous acidic medium. The crude solid can then be collected by filtration. acs.org An alternative is to extract the product into a suitable water-immiscible organic solvent, such as dichloromethane or ethylene (B1197577) chloride. nih.govgoogle.com The organic layer is then washed with water, a mild base like sodium bicarbonate solution (to remove acidic impurities), and brine, before being dried over an anhydrous drying agent like sodium sulfate. google.com

For achieving high purity, one or both of the following advanced techniques are employed:

Column Chromatography: Flash column chromatography is a highly effective method for separating the desired product from closely related isomeric by-products and other impurities. rsc.org A silica (B1680970) gel stationary phase is typically used, with an eluent system chosen based on the polarity of the components. A common mobile phase for compounds of this type might be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). rsc.org

Recrystallization: If the product is a solid, recrystallization is a powerful technique for final purification. The choice of solvent is critical: the desired compound should be highly soluble at an elevated temperature but sparingly soluble at a low temperature, while impurities should remain soluble at all temperatures. mt.com The process involves dissolving the crude product in a minimum amount of hot solvent, filtering out any insoluble impurities, and allowing the solution to cool slowly to induce the formation of pure crystals.

Table 2: Common Solvents and Systems for Recrystallization

| Solvent Type | Examples | Suitability Notes |

| Single Solvents | Ethanol (B145695), Toluene | Good for compounds with moderate polarity. rochester.edu |

| Two-Solvent Systems | Hexane/Ethyl Acetate, Hexane/Acetone, Dichloromethane/Pentane | Excellent for fine-tuning polarity to achieve optimal solubility differential. rochester.edureddit.com |

| Aqueous Systems | Water | Generally unsuitable for water-sensitive compounds like sulfonyl chlorides unless used in a workup step. rochester.edu |

Mechanistic Investigations of 5 Nitropyridine 3 Sulfonyl Chloride Reactivity

Nucleophilic Substitution Reactions (SNAr)

Nucleophilic substitution reactions are central to the chemistry of 5-nitropyridine-3-sulfonyl chloride. These can occur either at the sulfonyl chloride moiety or on the pyridine (B92270) ring itself.

The sulfonyl chloride functional group is a highly reactive electrophilic center. It readily undergoes nucleophilic attack by a variety of nucleophiles, leading to the displacement of the chloride ion. This reactivity is the basis for the formation of a wide range of sulfonamide and sulfonate ester derivatives. The general mechanism involves the nucleophilic attack on the sulfur atom, followed by the departure of the chloride leaving group. youtube.comlibretexts.org The reaction is often facilitated by the use of a base to neutralize the HCl generated. youtube.com

The reaction of this compound with primary or secondary amines is a standard method for the synthesis of the corresponding sulfonamides. rsc.orgcbijournal.comsigmaaldrich.com This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the hydrogen chloride produced. rsc.orgcbijournal.com The reaction proceeds rapidly, and the resulting sulfonamides are often stable, crystalline solids. nih.gov The use of microwave irradiation under solvent-free conditions has been reported as an environmentally benign and efficient method for the synthesis of sulfonamides from sulfonyl chlorides and amines. rsc.org

Similarly, the reaction with alcohols or phenols in the presence of a base yields sulfonate esters. youtube.comperiodicchemistry.com This transformation is a common method for converting an alcohol's hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.comperiodicchemistry.com The formation of sulfonate esters from sulfonyl chlorides and alcohols is a well-established process, often utilizing a base like pyridine to facilitate the reaction. youtube.comyoutube.com

Table 1: Representative Reactions of this compound with Nucleophiles

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amine | Sulfonamide | Base (e.g., pyridine, triethylamine), Aprotic Solvent |

| Alcohol/Phenol | Sulfonate Ester | Base (e.g., pyridine), Aprotic Solvent |

Beyond the initial formation of the S-N bond in sulfonamides, the resulting N-(5-nitropyridin-3-yl)sulfonamide derivatives can be utilized in further C-N bond-forming reactions. For instance, methods like the Buchwald-Hartwig amination allow for the cross-coupling of aryl halides with amines, and sulfonamides can be suitable coupling partners in such transformations. researchgate.net Additionally, the Gabriel synthesis, a classic method for forming primary amines, involves the alkylation of a phthalimide (B116566) anion followed by hydrolysis. A similar strategy can be envisioned where the acidic N-H proton of a primary sulfonamide derived from this compound is removed by a base, and the resulting anion is alkylated to form a new C-N bond.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. organic-chemistry.orgwikipedia.org This reaction involves the substitution of a hydrogen atom, typically ortho or para to a nitro group, by a nucleophile carrying a leaving group. organic-chemistry.orgwikipedia.org The general mechanism for VNS in nitropyridines involves the initial attack of a carbanion on the electron-deficient ring to form a Meisenheimer-type adduct. nih.govacs.org This is followed by a base-induced β-elimination of a leaving group from the nucleophile, leading to the formation of the substituted product. nih.govacs.org

The first step in the VNS reaction of nitropyridines is the formation of a Meisenheimer-type adduct. nih.govacs.org This occurs when a nucleophile adds to the electron-deficient aromatic ring. nih.gov The presence of the nitro group is crucial as it stabilizes the negative charge of the resulting anionic σ-complex through resonance. For 3-nitropyridine (B142982) systems, the nucleophile can add at the C-2 or C-4 positions. The stability of these adducts is influenced by steric and electronic factors. For example, the reaction of 3-nitropyridine with the carbanion of isopropyl phenyl sulfone did not yield the expected alkylated product; instead, a stable N-protonated Meisenheimer-type adduct was isolated. acs.org This stability was attributed to steric hindrance preventing the subsequent elimination step. acs.org

The second key step in the VNS reaction is the base-induced β-elimination of a leaving group from the Meisenheimer adduct. nih.govacs.org In the context of alkylation using sulfonyl-stabilized carbanions, this involves the elimination of a sulfinic acid moiety (e.g., PhSO₂H). nih.gov This step requires the presence of a strong base. organic-chemistry.orgkuleuven.be Mechanistic studies have revealed that for the β-elimination to occur effectively, the alkyl substituent and the adjacent nitro group tend to adopt a planar conformation to stabilize the developing negative charge on the benzylic carbon. nih.gov If steric hindrance prevents this planarization, the elimination step is inhibited, and the Meisenheimer adduct may be the sole product isolated. nih.govacs.org This highlights the delicate interplay of electronic and steric effects in governing the outcome of VNS reactions on nitropyridine scaffolds.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitropyridines

Stereoelectronic and Steric Effects on Reaction Outcomes

Stereoelectronic effects, which involve the influence of orbital alignment on molecular properties and reactivity, play a crucial role in the chemistry of this compound. wikipedia.org These effects, in conjunction with steric hindrance, can dictate reaction pathways and selectivity.

In molecules, stabilizing interactions often occur between a filled donor orbital (like a bonding σ orbital or a non-bonding lone pair, n) and a nearby empty acceptor orbital (like an antibonding σ* or π* orbital). The efficiency of this interaction is highly dependent on the spatial orientation of these orbitals. For instance, an anti-periplanar arrangement is typically optimal for σ → σ* or n → σ* hyperconjugation.

For this compound, several stereoelectronic factors are at play:

Gauche Effect: The interaction between adjacent heteroatoms can lead to a preference for a gauche conformation over an anti one, despite potential steric repulsion. This is often attributed to a stabilizing hyperconjugation effect, such as a lone pair on one atom donating into an adjacent antibonding orbital (e.g., n → σ*). wikipedia.org While this is more commonly discussed for acyclic systems, the rotational barrier around the C-S bond of the sulfonyl chloride group will be influenced by such interactions with the adjacent pyridine nitrogen and C-H bond.

Anomeric Effect: This effect describes the tendency of a substituent adjacent to a heteroatom in a ring to favor an axial position. It is a classic example of a stereoelectronic effect, explained by the stabilizing overlap of a lone pair on the heteroatom with the antibonding orbital of the C-substituent bond (n → σ*).

Steric Hindrance: The bulky sulfonyl chloride group at the 3-position and the nitro group at the 5-position can sterically hinder the approach of reactants. In nucleophilic substitution reactions, for example, the size of the incoming nucleophile can determine whether a reaction is feasible. Studies on related nitropyridines have shown that reactions can fail with sterically demanding nucleophiles. For example, the reaction of 3-nitropyridine with the secondary carbanion of isopropyl phenyl sulfone failed to yield an alkylated product, instead forming a stable Meisenheimer-type adduct due to steric hindrance preventing the subsequent elimination step. acs.org This demand for planarization in the transition state is a key factor; if steric clashes prevent this, the reaction can be inhibited. acs.org

In a study involving prebiotic nucleotide synthesis, researchers found that a surprising regioselectivity was governed by a stereoelectronic n→π* interaction. nih.gov This interaction, where a lone pair on an oxygen atom delocalized into the π* orbital of a C=N bond, increased steric crowding near the oxygen and reduced its nucleophilicity, directing phosphorylation to another site. nih.gov Similar n→π* interactions between the pyridine nitrogen lone pair and the π-system of the nitro group, or between the oxygen lone pairs of the nitro/sulfonyl groups and the pyridine ring's antibonding orbitals, can subtly modulate the electron distribution and reactivity of this compound.

Nitro Group Replacement by O-, N-, and S-Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic systems. In this compound, the ring is highly electron-deficient due to the combined electron-withdrawing effects of the pyridine nitrogen, the nitro group, and the sulfonyl chloride group. While the sulfonyl chloride is a very reactive electrophilic site and the chloride can be displaced by nucleophiles, and halogen atoms on such rings are common leaving groups, the nitro group itself can, under certain conditions, act as a nucleofuge (leaving group).

The ability of a nitro group to be displaced is less common than that of a halogen but is well-documented in highly activated systems. The reaction proceeds through the typical SNAr mechanism: addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group, in this case, the nitrite (B80452) ion (NO₂⁻). nih.gov

Research on the reactivity of 2-methyl-3-nitropyridines with various sulfur nucleophiles has demonstrated the selective substitution of the 3-NO₂ group, even in the presence of another potential leaving group at the 5-position. nih.gov This highlights the tendency for the nitro group to be displaced in certain activated pyridine systems.

Table 1: Nucleophilic Substitution of the Nitro Group in 2-R-3-nitropyridines (Data adapted from studies on related 3-nitropyridine systems to illustrate the principle of nitro group displacement by S-nucleophiles) nih.gov

| Starting Material (2-R-3-nitropyridine) | Nucleophile (R²SH) | Product (3-R²S) Yield |

| 2-Methyl-5-bromo-3-nitropyridine | 4-Methylbenzenethiol | 91% |

| 2-Methyl-5-bromo-3-nitropyridine | Benzylthiol | 85% |

| 2-Methyl-5-chloro-3-nitropyridine | 4-Methylbenzenethiol | 95% |

| 2-Methyl-5-chloro-3-nitropyridine | Benzylthiol | 87% |

These findings indicate that S-nucleophiles are particularly effective at displacing the nitro group in these electron-poor pyridines. nih.gov Similar reactivity has been observed with O- and N-nucleophiles in other nitroaromatic systems, such as the reaction of 3,5-dinitrobenzotrifluoride (B42144) with phenols, where a nitro group is substituted. researchgate.net In reactions of 3,5-dinitropyridine, it was found that anionic S-, N-, and O-nucleophiles led to the substitution of the non-activated nitro group. nih.gov This suggests that this compound could potentially undergo substitution of its 5-nitro group by potent O-, N-, and S-nucleophiles, although this would compete with reactions at the more electrophilic sulfonyl chloride group.

Electrophilic Aromatic Substitution Pathways

Deactivating Influence of Nitro and Sulfonyl Groups on Pyridine Ring Reactivity

Electrophilic aromatic substitution (SEAr) on the pyridine ring is inherently difficult compared to benzene. The nitrogen atom in pyridine is more electronegative than carbon and exerts a strong inductive electron-withdrawing effect (-I effect), which deactivates the entire ring towards attack by electrophiles. stackexchange.comnih.gov Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, forming the pyridinium (B92312) ion. This places a formal positive charge on the nitrogen, drastically increasing its electron-withdrawing power and further deactivating the ring. stackexchange.comwikipedia.org

In this compound, this inherent deactivation is massively amplified by the presence of two powerful electron-withdrawing groups (EWGs):

Nitro Group (-NO₂): The nitro group is one of the strongest deactivating groups, operating through both a strong inductive effect (-I) and a powerful resonance effect (-M). numberanalytics.comnih.gov It withdraws electron density from the ortho and para positions, making the entire ring significantly less nucleophilic. nih.gov

Sulfonyl Chloride Group (-SO₂Cl): This group is also strongly deactivating due to the high oxidation state of the sulfur atom and the electronegativity of the attached oxygen and chlorine atoms, leading to a potent inductive withdrawal of electron density.

The combination of the pyridinium nitrogen (under acidic conditions), a nitro group, and a sulfonyl chloride group makes the aromatic ring of this compound exceptionally electron-poor and therefore extremely unreactive towards electrophilic attack. wikipedia.orgnumberanalytics.com Reactions like Friedel-Crafts alkylation or acylation, which fail on even moderately deactivated rings like nitrobenzene, would be entirely unfeasible on this substrate. acs.orgnumberanalytics.com

Directed Electrophilic Attack Studies (if applicable)

Given the profound deactivation of the pyridine ring in this compound, as detailed above, directed electrophilic attack is highly improbable under standard SEAr conditions. The cumulative electron-withdrawing effects render the ring insufficiently nucleophilic to react with even potent electrophiles. wikipedia.org

In the hypothetical scenario that a reaction could be forced under extreme conditions, the directing effects of the existing substituents would come into play. The pyridine nitrogen directs incoming electrophiles to the meta position (C-3 and C-5). stackexchange.com The substituent at C-3 (the sulfonyl chloride group) and the substituent at C-5 (the nitro group) are also meta-directors. wikipedia.org Therefore, any potential electrophilic attack would be directed towards positions C-2, C-4, and C-6 relative to one group, and C-2 and C-6 relative to another, creating a complex and likely unselective substitution pattern, were the reaction to proceed at all.

No specific studies on the directed electrophilic attack of this compound are found in the literature, which is consistent with the predicted extreme deactivation of the aromatic system.

Transition Metal-Catalyzed Coupling Reactions

Desulfitative Cross-Coupling Reactions of Sulfonyl Chlorides

While electrophilic substitution is challenging, modern synthetic methods offer alternative pathways for functionalization. Transition metal-catalyzed cross-coupling reactions provide powerful tools for forming new bonds, and sulfonyl chlorides have emerged as viable electrophilic partners in these transformations. mdpi-res.comrsc.org

A particularly relevant class of reactions is the desulfitative cross-coupling, where the sulfonyl chloride moiety (-SO₂Cl) is extruded as sulfur dioxide (SO₂) during the catalytic cycle, enabling the formation of a new carbon-carbon or carbon-heteroatom bond at that position. chemrevlett.com This approach serves as an alternative to traditional cross-coupling reactions that use organometallic reagents. acs.org

The general mechanism for a palladium-catalyzed desulfitative coupling often involves the following key steps:

Oxidative addition of the (hetero)aryl sulfonyl chloride to a low-valent metal center (e.g., Pd(0)), cleaving the C-S bond to form a (hetero)aryl-metal-sulfonyl intermediate.

Extrusion of SO₂ from this intermediate.

Reaction with a coupling partner (e.g., C-H activation of another arene).

Reductive elimination to form the cross-coupled product and regenerate the active catalyst.

This methodology has been successfully applied to a variety of (hetero)aryl sulfonyl chlorides for direct C-H arylation. chemrevlett.com Both palladium and iron have been shown to be effective catalysts for such transformations. chemrevlett.comnih.govcapes.gov.br

Table 2: Examples of Transition Metal-Catalyzed Desulfitative Couplings (Illustrative examples from the literature showing the scope of the reaction)

| Catalyst System | Coupling Partners | Product Type | Reference |

| Pd(OAc)₂ / P(Cy)₃·HBF₄ | Aryl sulfonyl chloride + Indole | Arylated Indole | chemrevlett.com |

| FeCl₃ | Aryl sulfonyl chloride + Grignard Reagent | Biaryl | nih.gov |

| Pd(OAc)₂ / PPh₃ | Aryl sulfonyl chloride + Anilide | Arylated Anilide | chemrevlett.com |

| Nickel(II) complex | Aryl sulfone + Aryl bromide | Biaryl | acs.org |

Although specific examples detailing the desulfitative cross-coupling of this compound are not prevalent in the reviewed literature, the established reactivity of other (hetero)aryl sulfonyl chlorides strongly suggests its potential as a substrate in such reactions. chemrevlett.com This pathway represents a promising strategy for the functionalization of this otherwise unreactive aromatic core, allowing for the introduction of various aryl or alkyl groups at the C-3 position.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura) with Nitropyridine Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the molecule presents two potential sites for such reactions: the carbon-sulfur bond of the sulfonyl chloride and the carbon-nitrogen bond of the nitro group.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or pseudohalide, is a prominent example. youtube.com The general mechanism involves a catalytic cycle initiated by the oxidative addition of a palladium(0) complex to the electrophile (R-X). This is followed by transmetalation with a boronic acid derivative (R'-B(OH)₂) in the presence of a base, and concludes with reductive elimination to yield the coupled product (R-R') and regenerate the Pd(0) catalyst. mdpi.comnih.gov

For this compound, the sulfonyl chloride group serves as an effective leaving group in Suzuki-Miyaura couplings. The C-S bond of the sulfonyl chloride can undergo oxidative addition with a Pd(0) catalyst, initiating the catalytic cycle. Research has established that arenesulfonyl chlorides can readily participate in these reactions to form biaryl compounds. researchgate.net The established reactivity order for common electrophiles in Suzuki-Miyaura reactions is generally Ar-I > Ar-SO₂Cl > Ar-Br > Ar-Cl, placing sulfonyl chlorides among the more reactive coupling partners. researchgate.netnih.gov

More recently, the nitro group itself has been developed as a coupling partner in denitrative cross-coupling reactions. This involves the challenging oxidative addition of palladium into the Ar-NO₂ bond. Such reactions typically require specialized and bulky phosphine (B1218219) ligands, like BrettPhos or RuPhos, and higher reaction temperatures (e.g., 80-130 °C) to proceed efficiently. chemrxiv.org This dual reactivity allows for potential sequential cross-coupling strategies, where the different leaving groups (e.g., halide, sulfonyl, and nitro) can be addressed selectively by tuning the catalyst and reaction conditions. chemrxiv.org

Exploration of Diverse Coupling Partners and Reaction Conditions

The versatility of palladium-catalyzed cross-coupling reactions with nitropyridine systems like this compound is enhanced by the wide array of coupling partners and the tunability of reaction conditions.

Coupling Partners: The primary nucleophilic coupling partners for these reactions are organoboron compounds. The scope is broad and includes:

Arylboronic acids: The most common partners for the synthesis of biaryl structures. researchgate.net

Heteroarylboronic acids: Used to create linked heteroaromatic systems, which are prevalent in medicinal chemistry. claremont.edunih.gov

Alkenylboronic acids (or vinylboronic acids): Employed to introduce vinyl groups. organic-chemistry.org

Organoboronate esters: Pinacol esters are frequently used as they often exhibit greater stability and are easily purified compared to the corresponding boronic acids. claremont.edu

Reaction Conditions: The success of the Suzuki-Miyaura coupling hinges on the careful selection of the catalyst system, base, solvent, and temperature.

Catalyst/Ligand: Palladium(II) acetate (B1210297) (Pd(OAc)₂) or other Pd(II) sources are common precatalysts that are reduced in situ to the active Pd(0) species. The choice of ligand is critical. For coupling sulfonyl chlorides, ligands such as dppf (in Pd(dppf)Cl₂) have been used. claremont.edu For more challenging couplings, including those involving sterically hindered substrates or less reactive aryl chlorides, highly active catalysts derived from bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are employed. nih.govchemrxiv.orgorganic-chemistry.org

Base: A base is essential for the transmetalation step. Common choices include inorganic bases like potassium phosphate (B84403) (K₃PO₄), sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium fluoride (B91410) (KF), which is sometimes used with a crown ether like 18-crown-6 (B118740) to enhance its solubility and reactivity. nih.govclaremont.eduorganic-chemistry.org

Solvent: Anhydrous polar aprotic solvents are typical. Tetrahydrofuran (THF) and 1,4-dioxane (B91453) are widely used. researchgate.netorganic-chemistry.org

Temperature: Reaction temperatures can vary significantly, from room temperature for highly reactive substrates to reflux or higher temperatures (100 °C or more) for less reactive partners like aryl chlorides or for activating C-NO₂ bonds. researchgate.netclaremont.edu

| Electrophile Type | Catalyst System (Pd Source + Ligand) | Base | Solvent | Temperature (°C) | Ref. |

|---|---|---|---|---|---|

| Aryl Sulfonyl Chloride | Pd(OAc)₂ + NHC Ligand | KF / 18-crown-6 | THF | 25 - 50 | organic-chemistry.org |

| Pyridine Sulfonyl Fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65 - 100 | claremont.edu |

| Aryl Sulfone | Pd₂(dba)₃ + RuPhos | K₃PO₄ | Dioxane | 80 | chemrxiv.org |

| Nitroarene | Pd₂(dba)₃ + BrettPhos | K₃PO₄ | Dioxane | 130 | chemrxiv.org |

Redox Chemistry of the Nitro Moiety

The nitro group is a key modulator of the chemical properties of this compound. Its strong electron-withdrawing nature deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Furthermore, the nitro group itself is susceptible to reduction, providing a pathway to fundamentally different classes of compounds.

Selective Reduction to Amino Derivatives

The selective reduction of the aromatic nitro group to a primary amine is a crucial transformation in organic synthesis. For a molecule like this compound, which contains an acid- and base-sensitive sulfonyl chloride group, the choice of reducing agent must ensure chemoselectivity.

Several methods are available for this transformation:

Tin(II) Chloride (SnCl₂): The reduction of aromatic nitro compounds using stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) is a classic and highly effective method. It is known for its excellent chemoselectivity, leaving other reducible or acid-sensitive groups such as esters, nitriles, and halogens unaffected, making it a suitable choice for reducing the nitro group of this compound without disturbing the sulfonyl chloride moiety.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) over a metal catalyst. Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used. Careful selection of the catalyst and conditions (pressure, temperature) is necessary to ensure the nitro group is reduced selectively. For instance, Pt/C is sometimes favored over Pd/C to avoid the reduction of other sensitive groups.

Metal/Acid Combinations: Traditional methods using metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl) are also effective. However, the strongly acidic conditions may not be compatible with the sulfonyl chloride group, potentially leading to hydrolysis.

| Reagent/System | Solvent | Conditions | Key Advantages/Disadvantages | Ref. |

|---|---|---|---|---|

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Heat (e.g., 70 °C) | High chemoselectivity; tolerates many functional groups. | |

| H₂ / Pt/C | Ethanol or Methanol | Room Temperature, H₂ pressure | Clean reaction; catalyst can be recycled. Potential for over-reduction of other groups. | |

| Fe / HCl | Water / Ethanol | Reflux | Inexpensive. Strongly acidic conditions may not be suitable for all substrates. | |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Room Temperature | Milder than some metal-acid systems. |

Impact on Overall Compound Reactivity and Subsequent Transformations

The reduction of the nitro group to an amino group dramatically alters the electronic character and reactivity of the pyridine ring. The nitro group is one of the most powerful electron-withdrawing groups, which deactivates the aromatic ring. In contrast, the resulting amino group is a potent electron-donating group that strongly activates the ring, particularly at the ortho and para positions, towards electrophilic attack. sapub.org

This transformation from a 5-nitro to a 5-amino pyridine derivative opens up a host of new synthetic possibilities:

Synthesis of Sulfonamides: The resulting compound, 5-aminopyridine-3-sulfonyl chloride, is a bifunctional molecule. The highly reactive sulfonyl chloride can readily react with primary or secondary amines to form a diverse library of sulfonamides. rasayanjournal.co.inekb.eg The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents. ekb.egijarsct.co.in

Further Functionalization of the Amino Group: The newly introduced amino group can itself be a site for further reactions. It can undergo acylation, alkylation, or be used as a nucleophile in other coupling reactions, providing a handle for building more complex molecules.

Modified Ring Reactivity: The activating nature of the amino group makes the pyridine ring more susceptible to electrophilic substitution than its nitro-containing precursor. This allows for potential late-stage functionalization of the pyridine core itself, should such transformations be desired.

In essence, the selective reduction of the nitro group acts as a strategic switch, converting an intermediate primarily useful for nucleophilic substitution or cross-coupling at the C-S bond into a versatile building block for constructing complex molecules, especially sulfonamide-based structures. ijarsct.co.in

Applications in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks

Role as a Versatile Building Block in Heterocyclic Synthesis

5-Nitropyridine-3-sulfonyl chloride serves as a foundational component in the synthesis of a wide array of heterocyclic compounds. The pyridine (B92270) core is a privileged structural motif frequently found in pharmaceuticals and other bioactive molecules. nih.govnih.gov The presence of the nitro group on the pyridine ring enhances its utility; it activates the ring, facilitating reactions with nucleophilic reagents. nih.gov This activation, combined with the high reactivity of the sulfonyl chloride group, allows for the strategic construction of more complex fused heterocyclic systems. nih.gov

The sulfonyl chloride moiety readily reacts with a variety of nucleophiles, such as amines and alcohols, to form stable sulfonamide and sulfonate ester linkages, respectively. This reactivity is fundamental to its role in building larger molecules. Chemists can utilize this compound to introduce the 5-nitropyridyl-3-sulfonyl group into various substrates, which can then undergo further transformations, including cyclization reactions, to yield novel heterocyclic architectures. For instance, nitropyridine derivatives are known precursors for synthesizing compounds with potential applications as antitumor, antibacterial, and antifungal agents. nih.gov

Strategies for Derivatization and Functional Group Interconversion

The two primary functional groups of this compound—the sulfonyl chloride and the nitro group—offer independent pathways for derivatization and functional group interconversion (FGI). nih.govub.edu This dual reactivity is key to its versatility in creating diverse molecular structures.

The sulfonyl chloride group is a powerful electrophile. It is primarily used to react with nucleophiles to form a range of sulfur-containing functional groups. The most common derivatization is the reaction with primary or secondary amines to form highly stable sulfonamides. This reaction is a cornerstone of medicinal chemistry for linking different molecular fragments. Similarly, reaction with alcohols yields sulfonate esters. These sulfonates are excellent leaving groups in their own right and can be subsequently displaced by other nucleophiles in SN2 reactions, allowing for further functionalization. ub.eduvanderbilt.edu

The nitro group also provides a rich platform for functional group interconversion. A key transformation is the reduction of the nitro group to a primary amine (-NH2). This is commonly achieved using various reducing agents like hydrogen gas with a palladium catalyst (H2, Pd/C) or tin(II) chloride (SnCl2). nih.gov The resulting 5-aminopyridine-3-sulfonamide (B1337962) (or sulfonate) derivative opens up a new set of chemical possibilities. The newly formed amino group can be acylated, alkylated, or used in diazotization reactions to introduce other functionalities. This sequential strategy—reacting the sulfonyl chloride first, followed by reducing the nitro group for further derivatization—is a powerful tool for building molecular complexity. nih.gov

Below is a table summarizing the primary derivatization strategies for this compound.

| Reactant Type | Nucleophile/Reagent | Product Class | Significance |

| Sulfonyl Chloride | Primary/Secondary Amine (R₂NH) | Sulfonamide | Forms stable, drug-like linkages. |

| Sulfonyl Chloride | Alcohol (R'OH) / Phenol | Sulfonate Ester | Creates good leaving groups for further substitution. ub.edu |

| Nitro Group | Reducing Agents (e.g., H₂, Pd/C) | Primary Amine | Introduces a nucleophilic amino group for further reactions. nih.gov |

| Amino Group (Post-Reduction) | Acyl Chloride (R'COCl) | Amide | Allows for the introduction of various acyl groups. |

Synthesis of Novel Chemical Entities with Tailored Properties

The strategic derivatization of this compound enables the synthesis of novel chemical entities (NCEs) with precisely tailored properties. By carefully selecting the reaction partners and the sequence of chemical transformations, chemists can control the final molecule's size, shape, polarity, and biological activity.

For example, starting with this compound, a library of diverse sulfonamides can be generated by reacting it with a wide range of primary and secondary amines. Each amine introduces a unique side chain (R-group), which can be designed to interact with a specific biological target. Following the formation of the sulfonamide, the nitro group can be reduced to an amine. This new amino group can then be modified, for instance, by reacting it with various carboxylic acids or their derivatives to form amides. This modular approach allows for the systematic exploration of chemical space around the nitropyridine sulfonamide scaffold.

This methodology has been applied to create compounds with specific therapeutic actions. For instance, derivatives of nitropyridines have been synthesized as potent inhibitors of enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov The synthesis of 5-sulfonyl-indolin-2-ones has also been explored for developing new cytotoxic agents against cancer cell lines. rsc.org The ability to independently modify two different sites on the parent molecule provides a powerful platform for structure-activity relationship (SAR) studies, accelerating the discovery of lead compounds in drug development.

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

This compound is a key precursor for a multitude of bioactive molecules and pharmaceutical intermediates. cymitquimica.comnih.gov The sulfonamide linkage it forms is a bioisostere of amides and esters but often confers improved metabolic stability and pharmacokinetic properties, making it a highly desirable feature in drug design. Many approved drugs contain an arylsulfonamide moiety.

Nitropyridine derivatives themselves are precursors to a wide range of bioactive compounds, including those with antitumor, antiviral, and anti-neurodegenerative activities. nih.gov For example, new urease inhibitors have been developed from nitropyridine-containing scaffolds. nih.gov The compound can be used in the synthesis of pyrimidine (B1678525) derivatives, and it is recognized as an intermediate in the synthesis of important pharmaceutical agents like vonoprazan (B1684036) fumarate. patsnap.com

The integration of both the nitropyridine and sulfonyl functional groups makes this compound particularly valuable. The table below highlights classes of bioactive molecules that can be synthesized using this precursor.

| Bioactive Molecule Class | Key Structural Moiety | Potential Application | Reference |

| Kinase Inhibitors | Pyridine-sulfonamide | Oncology, Inflammation | nih.gov |

| Anticancer Agents | Nitropyridyl-thiazolidinone | Oncology | nih.gov |

| Antibacterial Agents | Aryl Sulfonamide | Infectious Diseases | echemcom.com |

| Urease/Chymotrypsin Inhibitors | 5-Nitropyridin-2-yl derivative | Gastrointestinal Disorders | nih.gov |

| Insecticides | Nitropyridine Ether | Agriculture | nih.gov |

Integration into Complex Molecular Architectures for Diverse Research Applications

Beyond its role in medicinal chemistry, this compound is a valuable tool for building complex molecular architectures for a wide range of research applications. Its ability to act as a linker or a strategic branching point is crucial in multi-step organic synthesis.

In the construction of complex natural products or functional materials, a chemist might use this compound to covalently link two large, pre-synthesized molecular fragments. The resulting sulfonamide bond is robust and can withstand a variety of reaction conditions, allowing for further chemical modifications on other parts of the newly formed molecule.

Furthermore, the pyridine ring itself can participate in advanced synthetic strategies. For example, after the initial derivatization and reduction of the nitro group, the resulting aminopyridine can undergo metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to form carbon-carbon or carbon-nitrogen bonds, attaching new aryl or alkyl groups to the pyridine core. This allows for the integration of the initial building block into sophisticated, three-dimensional structures. Such complex molecules are instrumental in fields like chemical biology for probing biological pathways or in materials science for developing novel functional polymers or dyes. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution ¹H and ¹³C NMR for Regiochemical Assignments

No experimental ¹H or ¹³C NMR data for 5-Nitropyridine-3-sulfonyl chloride has been found in the searched resources. Such data would be crucial for confirming the substitution pattern of the pyridine (B92270) ring. The chemical shifts and coupling constants of the aromatic protons would definitively establish the regiochemistry. Similarly, the ¹³C NMR spectrum would provide the chemical shifts for each carbon atom in the molecule, further confirming the positions of the nitro and sulfonyl chloride groups.

Advanced NMR Techniques for Stereochemical Analysis (if applicable)

The application of advanced NMR techniques for stereochemical analysis is not relevant for this compound as the molecule is achiral and does not possess any stereocenters.

Infrared (FTIR) Spectroscopy

Vibrational Assignments of Nitro and Sulfonyl Chloride Functional Groups

Specific experimental FTIR data for this compound is not available. A theoretical spectrum would show characteristic absorption bands for the nitro (NO₂) and sulfonyl chloride (SO₂Cl) functional groups. Typically, the asymmetric and symmetric stretching vibrations of the nitro group would be expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The sulfonyl chloride group would exhibit strong characteristic asymmetric and symmetric stretching bands for the S=O bonds, generally found in the ranges of 1365-1385 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The S-Cl stretching vibration would be observed at lower frequencies. However, without experimental data, the precise wavenumbers for these vibrations in this specific molecule remain unknown.

Monitoring Reaction Progress via FTIR Spectroscopy

In the absence of specific reaction protocols and corresponding spectral data, the use of FTIR for monitoring reactions involving this compound can only be discussed in general terms. For instance, in a reaction where the sulfonyl chloride is converted to a sulfonamide, one could monitor the disappearance of the S-Cl stretching band and the appearance of N-H stretching bands from the newly formed sulfonamide.

Mass Spectrometry (MS)

No mass spectrum or fragmentation data for this compound has been reported in the searched literature. Mass spectrometry would be essential for determining the molecular weight of the compound and for providing structural information through the analysis of its fragmentation pattern. The molecular ion peak would confirm the elemental composition of C₅H₃ClN₂O₄S. Fragmentation would likely involve the loss of the chlorine atom, the sulfonyl chloride group, or the nitro group, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of novel compounds. For this compound, HRMS provides a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₅H₃ClN₂O₄S. cymitquimica.com This technique distinguishes the compound from other molecules with the same nominal mass by measuring the mass-to-charge ratio (m/z) to a high degree of precision, typically to four or more decimal places. This level of accuracy is essential for verifying the presence of specific isotopes of chlorine and sulfur, further corroborating the compound's identity.

Below is a table summarizing the expected high-resolution mass data for this compound.

| Parameter | Value |

| Molecular Formula | C₅H₃ClN₂O₄S |

| Molecular Weight | 222.6 g/mol cymitquimica.com |

| Monoisotopic Mass | 221.9502 u |

| Nominal Mass | 222 u |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S). The molecular weight represents the weighted average of all naturally occurring isotopes.

Hyphenated Techniques (e.g., LC-MS) for Purity and Identity Confirmation

Hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are powerful for confirming the purity and identity of synthesized compounds like this compound. LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.

In a typical LC-MS analysis, a sample of this compound is injected into an HPLC system. sigmaaldrich.comsigmaaldrich.com The compound travels through a column packed with a stationary phase, and its retention time—the time it takes to pass through the column—is a characteristic property that can be used for identification. As the compound elutes from the column, it is introduced into the mass spectrometer. The mass spectrometer then ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio, providing a mass spectrum that confirms the molecular weight of the compound. nih.govnih.gov This dual-detection method ensures that the peak observed in the chromatogram corresponds to the compound of interest and allows for the assessment of its purity by detecting any potential impurities that may elute at different retention times. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and analyze the resulting fragment ions, providing further structural confirmation. nih.govnih.gov

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline solids, offering a detailed three-dimensional map of the atomic arrangement within the crystal lattice.

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. mdpi.com By irradiating a single crystal of this compound with X-rays, a diffraction pattern is generated. The analysis of this pattern allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. uky.edu This technique can confirm the planar structure of the pyridine ring and the tetrahedral geometry around the sulfur atom of the sulfonyl chloride group. The resulting crystallographic data provides unequivocal proof of the compound's connectivity and stereochemistry. ubc.ca

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the solid state, a phenomenon known as crystal packing. This analysis is crucial for understanding the physical properties of the compound, such as its melting point and solubility. The packing of this compound in the crystal lattice is governed by various intermolecular interactions. researchgate.net These can include dipole-dipole interactions arising from the polar C-Cl, S=O, and C-NO₂ bonds, as well as weaker van der Waals forces. nih.gov The nitro group and the sulfonyl chloride group are strong electron-withdrawing groups, which can lead to specific intermolecular arrangements. Analysis of the crystal structure can reveal the presence of short contacts between atoms of neighboring molecules, indicating the presence and nature of these interactions, which can include halogen bonding and π-π stacking interactions involving the pyridine ring. uky.eduias.ac.in

The table below summarizes key crystallographic parameters that could be obtained for this compound.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| Intermolecular Interactions | Types of non-covalent interactions observed in the crystal packing, such as hydrogen bonds, halogen bonds, and π-π stacking. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light.

Investigation of Electronic Transitions and Absorption Spectra

The UV-Vis spectrum of this compound is characterized by absorption bands that correspond to the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. libretexts.org The presence of the pyridine ring, a conjugated system, and the nitro group, a strong chromophore, are expected to give rise to distinct absorption peaks. youtube.comuobabylon.edu.iqyoutube.comyoutube.com

The primary electronic transitions observed in molecules like this compound are typically π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are typically of lower intensity. The solvent used for the analysis can influence the position of these absorption bands. uobabylon.edu.iq

The table below outlines the expected electronic transitions and their characteristics for this compound.

| Electronic Transition | Description | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital within the pyridine ring and nitro group. youtube.com | 200-300 | High |

| n → π | Excitation of a non-bonding electron from the nitrogen or oxygen atoms to a π antibonding orbital. youtube.com | 300-400 | Low |

Scientific Data on the Solvatochromic Behavior of this compound Currently Unavailable

A comprehensive review of available scientific literature reveals a notable absence of specific research focused on the solvatochromic behavior and detailed electronic structure of the chemical compound this compound. Despite extensive searches of chemical databases and scholarly articles, no studies were identified that directly investigate the influence of solvent polarity on the electronic absorption or emission spectra of this particular molecule.

Solvatochromism, the phenomenon where the color of a chemical substance changes with the polarity of the solvent, is a key area of study for understanding the electronic transitions within a molecule and its interactions with its immediate environment. Such studies typically involve measuring the shifts in the wavelength of maximum absorption (λmax) in a range of solvents with varying polarities. This data is then often used to calculate changes in the dipole moment of the molecule upon electronic excitation, providing valuable insights into its electronic structure.

While research exists on the solvatochromic properties of other nitroaromatic compounds and various pyridine derivatives, these findings cannot be directly extrapolated to this compound. The specific positioning of the nitro group at the 5-position and the sulfonyl chloride group at the 3-position of the pyridine ring will uniquely influence the compound's ground and excited state electronic distributions. Without dedicated experimental or computational studies on this exact molecule, any discussion of its solvatochromic behavior would be purely speculative and lack the required scientific basis.

Consequently, the generation of a data table detailing solvatochromic shifts and a thorough analysis of the electronic structure in relation to this behavior, as requested, cannot be fulfilled at this time due to the lack of available research data. Further experimental investigation is required to elucidate the specific photophysical properties of this compound.

Theoretical and Computational Chemistry Studies on 5 Nitropyridine 3 Sulfonyl Chloride

Potential Avenues for Quantum Chemical Calculations

Should research be undertaken on 5-Nitropyridine-3-sulfonyl chloride, the following areas would be of significant interest:

Density Functional Theory (DFT) for Geometry Optimization

DFT calculations would be the initial step in a computational analysis. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers could determine the most stable three-dimensional arrangement of the atoms in the molecule. This geometry optimization would yield crucial data such as bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's structure.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

Once the optimized geometry is obtained, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The energies of these frontier orbitals and the resulting HOMO-LUMO gap are fundamental indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap typically suggests a more reactive species. The spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters

Computational methods are also adept at predicting spectroscopic properties. For this compound, this could include: